2-Methoxy-3-methylbutanenitrile

Description

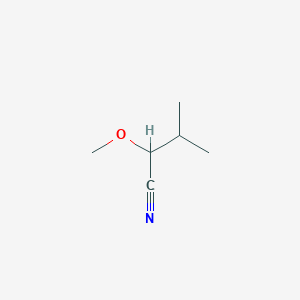

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSRYTQWKGSJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-3-methylbutanenitrile, a niche organic compound with potential applications in synthetic chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with data from closely related α-alkoxy nitriles to offer a thorough profile. This document covers the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data. Additionally, it touches upon the general biological considerations and potential metabolic pathways relevant to this class of compounds.

Chemical Identity and Nomenclature

The compound with the chemical structure corresponding to a butane backbone featuring a nitrile group on the first carbon, a methoxy group on the second, and a methyl group on the third is formally named according to IUPAC nomenclature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1469060-08-9 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Synonyms | No widely recognized synonyms are currently available. |

Physicochemical Properties

Experimental data for this compound is scarce. The following table summarizes available computed data and general properties expected for small, aliphatic nitriles. Nitriles are typically colorless liquids or solids with characteristic odors.[1][2] They are polar molecules, and smaller nitriles exhibit some solubility in water.[1][2]

| Property | Value/Expected Range | Notes |

| Appearance | Colorless liquid (Predicted) | Based on similar small aliphatic nitriles. |

| Boiling Point | 82-118 °C (General Range for small nitriles) | Specific experimental value is not available.[1][2] |

| Solubility in Water | Soluble to sparingly soluble (Predicted) | Solubility is expected to decrease with increasing carbon chain length.[1] |

| Polarity | High | The nitrile group imparts significant polarity.[1][2] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound has not been published, a plausible and efficient method involves the reaction of 3-methylbutanal (isovaleraldehyde) with a cyanide source in the presence of methanol. The use of trimethylsilyl cyanide (TMSCN) is a common and effective method for the formation of cyanohydrins from aldehydes, which can then be converted to the corresponding α-alkoxy nitrile.[3]

Representative Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of α-alkoxy nitriles from aldehydes.

Reaction Scheme:

References

In-depth Technical Guide: 2-methoxy-3-methylbutanenitrile (CAS Number 1469060-08-9)

An Examination of a Novel Synthetic Compound

Abstract

This technical guide serves to consolidate the currently available information on 2-methoxy-3-methylbutanenitrile, a chemical compound identified by the CAS number 1469060-08-9. Despite its unique structure, a comprehensive review of scientific literature and patent databases reveals a significant gap in the research and development of this molecule. This document outlines its fundamental chemical and physical properties and explores the synthesis of structurally related compounds, providing a potential framework for future investigation. At present, there is no publicly available data on the biological activity, mechanism of action, or specific therapeutic applications of this compound.

Introduction

This compound is an organic compound with the chemical formula C₆H₁₁NO. Its structure features a nitrile group and a methoxy group attached to a substituted butane backbone. While the specific discovery and initial synthesis of this compound are not well-documented in peer-reviewed literature, its availability from various chemical suppliers suggests its use as a potential building block in organic synthesis. This guide aims to provide a thorough overview of the known information and highlight areas where further research is critically needed.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly accessible chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 1469060-08-9 | N/A |

| Molecular Formula | C₆H₁₁NO | N/A |

| Molecular Weight | 113.16 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(C)C(C#N)OC | N/A |

| Appearance | No data available | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | No data available | N/A |

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

Detailed experimental protocols for the synthesis of this compound are not currently published in scientific journals. However, analysis of its structure suggests that it could be synthesized through several potential routes. A plausible synthetic pathway is illustrated in Figure 1.

Figure 1: Plausible Synthetic Pathway for this compound. This diagram illustrates a potential two-step synthesis starting from isobutyraldehyde.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of 2-hydroxy-3-methylbutanenitrile (Cyanohydrin Formation). Isobutyraldehyde is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) in the presence of a weak acid or base catalyst. The reaction is typically carried out at a low temperature to control its exothermic nature.

-

Step 2: Methylation of the Hydroxyl Group. The resulting cyanohydrin intermediate, 2-hydroxy-3-methylbutanenitrile, is then treated with a methylating agent. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming an alkoxide that subsequently reacts with the methylating agent to yield the final product, this compound.

Note: This proposed synthesis is based on standard organic chemistry principles. Actual reaction conditions, yields, and purification methods would require experimental optimization.

Research and Discovery: Current Status

As of the date of this report, there are no published research articles, clinical studies, or patents that specifically describe the discovery, biological activity, or therapeutic applications of this compound. Searches of major scientific databases, including PubMed, Scopus, and Google Scholar, using the CAS number and chemical name, did not yield any relevant results pertaining to its use in drug development or as a research probe.

The absence of such information suggests several possibilities:

-

The compound may be a relatively new or obscure chemical entity that has not yet been subjected to biological screening.

-

Research involving this compound may have been conducted by private entities without public disclosure.

-

The compound may have been synthesized as an intermediate in a larger synthetic scheme and not characterized for its own biological properties.

Potential Areas for Future Research

Given the lack of existing data, the field is open for a wide range of investigations into the properties and potential applications of this compound. A logical workflow for future research is proposed in Figure 2.

Figure 2: Proposed Research Workflow for this compound. This diagram outlines a systematic approach to investigating the potential biological activity of the compound.

Conclusion

This compound remains a chemical entity with uncharacterized biological properties. While its fundamental chemical identity is established, a significant opportunity exists for the scientific community to explore its potential in various fields, including medicinal chemistry, materials science, and as a tool for chemical biology. The synthesis of this compound appears feasible through established chemical transformations. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to uncover any potential therapeutic or research applications. This guide serves as a foundational document to stimulate and guide such future investigations.

The Enigmatic Genesis of 2-Methoxy-3-methylbutanenitrile: A Technical Guide

For Immediate Release

Shanghai, China – November 7, 2025 – In the intricate landscape of organic chemistry, the origins of specific molecules can sometimes be as elusive as their potential applications. One such compound, 2-Methoxy-3-methylbutanenitrile, presents a fascinating case study. Despite its availability from various chemical suppliers and its clear structural definition, a primary scientific publication detailing its initial isolation and characterization remains conspicuously absent from prominent scientific databases. This technical guide, therefore, endeavors to provide a comprehensive overview of this molecule, drawing upon established chemical principles and data from analogous compounds to propose a likely synthetic pathway and detail its expected physicochemical and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in this and related nitrile compounds.

Physicochemical Properties

Based on computational models and data from chemical suppliers, the key physicochemical properties of this compound are summarized below. These values provide a foundational understanding of the compound's physical nature.

| Property | Value | Source |

| CAS Number | 1469060-08-9 | American Elements[1] |

| Molecular Formula | C₆H₁₁NO | American Elements[1] |

| Molecular Weight | 113.16 g/mol | American Elements[1] |

| Appearance | Liquid | American Elements[1] |

| IUPAC Name | This compound | American Elements[1] |

| SMILES | CC(C)C(C#N)OC | American Elements[1] |

| InChI Key | GCSRYTQWKGSJBT-UHFFFAOYSA-N | American Elements[1] |

Proposed Synthesis: A Plausible Pathway

While a definitive primary synthesis is not documented, a logical and efficient method for the preparation of this compound is the nucleophilic substitution of a corresponding α-halo nitrile with sodium methoxide. This well-established reaction, a variant of the Williamson ether synthesis, is a cornerstone of organic synthesis for forming ether linkages.

The proposed two-step synthesis begins with the bromination of 3-methylbutanenitrile, followed by the substitution reaction with sodium methoxide.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway.

Step 1: Synthesis of 2-Bromo-3-methylbutanenitrile

-

To a solution of 3-methylbutanenitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-bromo-3-methylbutanenitrile.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere.

-

Once the sodium has completely reacted, cool the sodium methoxide solution in an ice bath.

-

Add a solution of 2-bromo-3-methylbutanenitrile (1 equivalent) in anhydrous methanol dropwise to the cooled sodium methoxide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by GC or TLC.

-

Quench the reaction by the addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Structural Characterization: Predicted Spectroscopic Data

The structural identity and purity of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.5 (s, 3H, -OCH₃), ~3.8 (d, 1H, -CH(OCH₃)CN), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~118 (CN), ~75 (CH(OCH₃)CN), ~55 (-OCH₃), ~30 (CH(CH₃)₂), ~18-20 (CH(CH₃)₂) |

| IR (Infrared) | ν (cm⁻¹): ~2240 (C≡N stretch, weak), ~2970-2850 (C-H sp³ stretch), ~1100 (C-O-C stretch) |

| Mass Spec (MS) | m/z: 113 (M⁺), fragments corresponding to loss of -OCH₃, -CN, and isopropyl groups. |

Experimental and Purification Workflow

The overall process from starting materials to the purified final product can be visualized in the following workflow diagram.

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding any signaling pathways or specific biological activities of this compound. The exploration of its bioactivity would be a novel area of research, contingent on its successful synthesis and characterization.

Conclusion

This compound represents a molecule with a defined structure but an undefined history in the scientific literature. This technical guide provides a robust, albeit hypothetical, framework for its synthesis and characterization, based on established chemical principles. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and other related nitrile compounds. The elucidation of its biological profile, in particular, remains an open and potentially fruitful avenue for future scientific inquiry.

References

Theoretical Stability of 2-Methoxy-3-methylbutanenitrile: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of a molecule is a critical determinant of its reactivity, bioavailability, and overall suitability for various applications, including drug development. This technical guide provides a comprehensive theoretical framework for investigating the conformational stability of 2-Methoxy-3-methylbutanenitrile. In the absence of direct experimental studies on this specific molecule, we present a prospectus for a robust computational investigation. This document outlines the proposed theoretical background, detailed computational protocols, and anticipated outcomes, including the identification of stable conformers and the quantification of their thermodynamic properties. The methodologies and visualizations presented herein are designed to serve as a practical guide for researchers undertaking similar theoretical studies.

Introduction

This compound is an organic molecule containing a nitrile group and a methoxy group, both of which are common functional groups in pharmacologically active compounds. The conformational flexibility imparted by the rotatable bonds in this molecule suggests the existence of multiple stereoisomers, each with distinct energetic and, consequently, biological profiles. Understanding the relative stabilities of these conformers is paramount for predicting the molecule's behavior in different environments and its potential interactions with biological targets.

Theoretical chemistry provides a powerful and cost-effective means to explore the potential energy surface of a molecule and identify its stable conformations. Through the application of quantum mechanical calculations, it is possible to determine the geometric and electronic structures of different conformers, as well as their relative energies and the energy barriers to their interconversion. This information is invaluable for rational drug design and for understanding the fundamental chemical properties of the molecule.

This whitepaper details a proposed computational workflow for a thorough theoretical investigation of this compound's stability.

Theoretical Background

The stability of a molecule is intrinsically linked to its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states for the interconversion between conformers.

To explore the PES of this compound, we propose the use of ab initio and Density Functional Theory (DFT) methods. These methods solve the Schrödinger equation (or a simplified form of it) to provide accurate descriptions of the electronic structure and energy of the molecule.

-

Density Functional Theory (DFT): DFT methods are a class of computational methods that have become the workhorse of quantum chemistry due to their favorable balance of accuracy and computational cost. They are well-suited for studying the geometries and relative energies of medium-sized organic molecules.

-

Ab Initio Methods: Methods such as Møller-Plesset perturbation theory (e.g., MP2) offer a higher level of theory and can be used to refine the energetic calculations obtained from DFT.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach to the theoretical study of this compound stability.

Conformational Search

A systematic or stochastic conformational search will be performed to identify all possible low-energy conformers of this compound. This will involve the rotation of the key dihedral angles, followed by geometry optimization of the resulting structures.

Geometry Optimization and Frequency Calculations

Each identified conformer will be subjected to full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometries will correspond to stationary points on the PES.

Subsequent frequency calculations at the same level of theory will be performed to:

-

Confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

-

Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations will be performed on the DFT-optimized geometries using a higher level of theory, such as MP2, with a larger basis set.

Thermodynamic Properties

From the results of the frequency calculations, various thermodynamic properties, including enthalpy, Gibbs free energy, and entropy, will be calculated at a standard temperature and pressure (298.15 K and 1 atm).

Anticipated Results and Discussion

Based on the structure of this compound, we anticipate the existence of several stable conformers arising from the rotation around the C-C and C-O single bonds. The relative stabilities of these conformers will be governed by a combination of steric hindrance and electronic effects, such as hyperconjugation.

Predicted Stable Conformers

The primary rotational barriers are expected around the C2-C3 bond and the C2-O bond. We hypothesize the existence of at least three low-energy conformers, designated as Conformer A, Conformer B, and Conformer C, corresponding to different staggered arrangements of the substituents.

Hypothetical Data Presentation

The following tables summarize the anticipated quantitative data from the proposed computational study. The values presented are illustrative and based on typical results for similar molecules.

Table 1: Predicted Relative Energies and Rotational Constants of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

| Conformer A | 0.00 | 2.543 | 1.123 | 0.987 |

| Conformer B | 1.25 | 2.612 | 1.056 | 1.011 |

| Conformer C | 2.50 | 2.498 | 1.201 | 0.954 |

Table 2: Predicted Thermodynamic Properties of this compound Conformers at 298.15 K

| Conformer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Relative Entropy (cal/mol·K) |

| Conformer A | 0.00 | 0.00 | 0.00 |

| Conformer B | 1.23 | 1.35 | -0.40 |

| Conformer C | 2.48 | 2.65 | -0.57 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the logical relationships between the anticipated conformers.

Caption: Proposed computational workflow for the theoretical stability analysis of this compound.

Caption: Logical relationship between stable conformers and transition states of this compound.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the study of this compound stability. The proposed computational protocol, employing a combination of DFT and ab initio methods, is designed to provide a detailed understanding of the molecule's conformational landscape. The anticipated results, including the identification of stable conformers and the quantification of their thermodynamic properties, will be of significant value to researchers in the fields of medicinal chemistry, materials science, and fundamental organic chemistry. The methodologies and visualizations provided herein serve as a robust template for future theoretical investigations into the stability of this and other flexible organic molecules.

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methylbutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of 2-methoxy-3-methylbutanenitrile. Despite a comprehensive literature search, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The data presented herein is illustrative, based on the expected physicochemical properties of the molecule.

Introduction

This compound is a niche organic compound whose utility in drug discovery and development is emerging. Its molecular structure, featuring a polar nitrile group, an ether linkage, and a branched alkyl chain, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological assays. Understanding its solubility in a range of organic solvents is paramount for its effective use in medicinal chemistry and process development. This guide provides a theoretical overview of its expected solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar nitrile group (C≡N) and a methoxy group (-OCH₃), which can act as hydrogen bond acceptors. The branched isobutyl group, however, is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrile and methoxy functionalities of the solute.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): Good solubility is anticipated due to favorable dipole-dipole interactions. Acetonitrile, being a nitrile itself, is expected to be a particularly good solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the alkyl portion of the molecule will have some affinity for nonpolar solvents, the polar functional groups will limit its overall solubility.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature and pressure. This data is illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Methanol | Polar Protic | > 20 |

| Ethanol | Polar Protic | > 20 |

| Acetone | Polar Aprotic | > 20 |

| Acetonitrile | Polar Aprotic | > 25 |

| Dichloromethane | Weakly Polar | 10 - 15 |

| Toluene | Nonpolar | 1 - 5 |

| Hexane | Nonpolar | < 1 |

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

This is the gold-standard method for determining equilibrium solubility.[1]

Principle: A saturated solution is prepared by shaking an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined by a suitable analytical method.

Detailed Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostated shaker bath and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.[1]

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Determine the concentration of this compound in the filtrate using a validated analytical method (see section 4.2).

-

Repeat the measurement for at least three independent samples for each solvent.

4.2.1. Gas Chromatography (GC)

Principle: GC is a suitable method for volatile and thermally stable compounds like this compound. The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentration.

Protocol:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Inject a fixed volume of each standard solution and the filtered supernatant from the solubility experiment into the GC.

-

Develop a suitable GC method (column, temperature program, detector). A flame ionization detector (FID) is commonly used for organic compounds.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental samples from the calibration curve.

4.2.2. Gravimetric Method

Principle: This is a simple and direct method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[3]

Protocol:

-

Pipette a precise volume of the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of substance.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.[4]

-

The mass of the solute is the difference between the final and initial mass of the evaporating dish. The solubility can then be calculated.

4.2.3. UV-Vis Spectrophotometry

Principle: If this compound has a chromophore that absorbs in the UV-Vis range, its concentration can be determined based on its absorbance at a specific wavelength, according to the Beer-Lambert law.

Protocol:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment.

-

Calculate the concentration of the solute from the calibration curve.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the shake-flask method followed by analytical measurement.

Caption: General workflow for determining the solubility of a compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 2-Methoxy-3-methylbutanenitrile, a key intermediate in various organic synthesis applications. The protocol outlines a two-step process commencing with the formation of a cyanohydrin intermediate, followed by an etherification to yield the final product.

Chemical Properties and Data

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for easy reference.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isobutyraldehyde | 2-Methylpropanal | C₄H₈O | 72.11 | 63-64 | 0.789 |

| Sodium Cyanide | Sodium Cyanide | NaCN | 49.01 | 1496 | 1.595 |

| 2-Hydroxy-3-methylbutanenitrile | 2-Hydroxy-3-methylbutanenitrile | C₅H₉NO | 99.13[1] | 178 (est.) | 0.945 (est.) |

| Sodium Hydride | Sodium Hydride | NaH | 24.00 | 800 (decomposes) | 1.396 |

| Iodomethane | Iodomethane | CH₃I | 141.94 | 42.4 | 2.28 |

| This compound | This compound | C₆H₁₁NO | 113.16 | 165-170 (est.) | 0.9 (est.) |

Experimental Protocol

This synthesis is a two-step process. Extreme caution should be exercised when handling sodium cyanide and sodium hydride. All procedures should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile

This step involves the formation of a cyanohydrin from isobutyraldehyde.

Materials:

-

Isobutyraldehyde (1.0 mol, 72.11 g, 91.4 mL)

-

Sodium Cyanide (1.1 mol, 53.91 g)

-

Acetic Acid (glacial, 1.1 mol, 66.06 g, 63.0 mL)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in 250 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add isobutyraldehyde to the stirred cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition of isobutyraldehyde is complete, slowly add glacial acetic acid from the dropping funnel over 45 minutes. The temperature should be maintained between 10-20 °C.

-

After the addition of acetic acid, allow the mixture to stir at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Hydroxy-3-methylbutanenitrile as a crude oil. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This step involves the methylation of the hydroxyl group of the cyanohydrin intermediate via a Williamson ether synthesis.

Materials:

-

2-Hydroxy-3-methylbutanenitrile (from Step 1, approx. 1.0 mol, 99.13 g)

-

Sodium Hydride (60% dispersion in mineral oil, 1.1 mol, 44.0 g)

-

Anhydrous Tetrahydrofuran (THF), 500 mL

-

Iodomethane (1.2 mol, 170.3 g, 74.7 mL)

-

Saturated Ammonium Chloride Solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the crude 2-Hydroxy-3-methylbutanenitrile dissolved in 200 mL of anhydrous THF.

-

Carefully add the sodium hydride dispersion to the stirred solution in small portions at 0 °C. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases.

-

Cool the mixture back to 0 °C and add iodomethane dropwise via the dropping funnel over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution until gas evolution stops.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The logical relationship of the key reaction steps is depicted below.

Caption: Key steps in the synthesis of this compound.

References

Applications of 2-Methoxy-3-methylbutanenitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylbutanenitrile is a nitrile-containing organic molecule with potential as a versatile building block in medicinal chemistry. While extensive research on this specific molecule is not widely published, its structural features—a reactive nitrile group and a methoxy substituent—suggest a range of applications in the design and synthesis of novel therapeutic agents. The nitrile moiety can serve as a key pharmacophore or be transformed into various other functional groups, while the methoxy group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can be crucial for ligand-target interactions.[1][2] This document outlines potential applications, hypothetical experimental protocols, and data presentation based on the established roles of similar structural motifs in medicinal chemistry.

Potential Therapeutic Areas and Biological Targets

Drawing parallels from structurally related molecules, derivatives of this compound could be investigated for a variety of therapeutic applications. The nitrile group is present in a number of approved drugs and is known to interact with biological targets through hydrogen bonding, polar interactions, or even covalent bonds.[1][3]

Potential areas of interest include:

-

Enzyme Inhibition: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, potentially interacting with the active sites of enzymes such as kinases, proteases, or deacetylases.

-

Ion Channel Modulation: Compounds like Verapamil, a calcium channel blocker, feature a substituted butanenitrile structure, suggesting that derivatives of this compound could be explored for their effects on various ion channels.

-

Receptor Antagonism/Agonism: The overall scaffold could be elaborated to target G-protein coupled receptors (GPCRs) or nuclear receptors, where the methoxy and nitrile groups could contribute to binding affinity and selectivity.

Synthetic Applications and Protocols

The synthetic utility of this compound lies in the reactivity of its nitrile group. This group can be readily converted into other functionalities, allowing for the construction of diverse molecular scaffolds.

Protocol 1: Reductive Amination to Synthesize Novel Diamine Scaffolds

This protocol describes a hypothetical reduction of the nitrile to a primary amine, followed by further functionalization.

Methodology:

-

Reduction of the Nitrile: To a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the primary amine.

-

Amide Coupling: The resulting amine can be coupled with a carboxylic acid of interest using standard peptide coupling reagents like HATU or EDC/HOBt to generate a library of amide derivatives for biological screening.

Protocol 2: Cyclization to Form Heterocyclic Scaffolds (e.g., Tetrazoles)

The nitrile group can undergo cycloaddition reactions to form heterocycles, which are prevalent in medicinal chemistry.

Methodology:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature and pour it into acidified water.

-

The precipitated product can be collected by filtration and purified by recrystallization or column chromatography to yield the corresponding tetrazole derivative.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison. Below is a hypothetical example of how data for a series of compounds derived from this compound could be presented.

| Compound ID | R-Group Modification | Target Kinase X IC50 (nM) | Cell-based Proliferation Assay GI50 (µM) |

| Lead-001 | H (Primary Amine) | 850 | >10 |

| Lead-002 | Benzoyl | 120 | 2.5 |

| Lead-003 | 4-Chlorobenzoyl | 45 | 0.8 |

| Lead-004 | 4-Methoxybenzoyl | 95 | 1.9 |

Table 1: Hypothetical biological activity data for a series of amide derivatives of the primary amine obtained from this compound. This data is for illustrative purposes only.

Visualizations

Synthetic Workflow

Potential Mechanism of Action: Kinase Inhibition

References

Application Notes and Protocols: 2-Methoxy-3-methylbutanenitrile as a Chiral Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methoxy-3-methylbutanenitrile as a versatile chiral building block in organic synthesis. Due to the limited direct literature on this specific compound, this document outlines its synthesis based on well-established methodologies for related chiral cyanohydrin ethers and proposes its application in the stereoselective synthesis of valuable organic molecules.

Introduction

This compound, a chiral α-alkoxy nitrile, holds significant potential as a synthetic intermediate. Its stereocenter, coupled with the reactivity of the nitrile functionality, makes it an attractive precursor for the enantioselective synthesis of various organic compounds, including α-hydroxy acids, β-amino alcohols, and other complex molecules of interest in pharmaceutical and materials science. The methoxy group can serve as a protecting group or influence the stereochemical outcome of subsequent reactions.

The synthesis of enantiomerically pure this compound relies on the stereoselective formation of its precursor, 2-hydroxy-3-methylbutanenitrile, followed by methylation.

Synthesis of Chiral this compound

The synthesis is a two-step process involving the enantioselective formation of a cyanohydrin followed by O-methylation.

Step 1: Enantioselective Synthesis of (R)- or (S)-2-Hydroxy-3-methylbutanenitrile

The key to obtaining enantiomerically pure this compound is the stereoselective synthesis of its precursor, 2-hydroxy-3-methylbutanenitrile (also known as isobutyraldehyde cyanohydrin). This can be effectively achieved using hydroxynitrile lyase (HNL) enzymes, which catalyze the asymmetric addition of cyanide to aldehydes. Both (R)- and (S)-selective HNLs are available, allowing access to either enantiomer.[1]

Protocol: Enzymatic Synthesis of (S)-2-Hydroxy-3-methylbutanenitrile

This protocol is adapted from general procedures for HNL-catalyzed cyanohydrin synthesis.

Materials:

-

Isobutyraldehyde

-

Potassium cyanide (KCN) or hydrogen cyanide (HCN)

-

Citrate buffer (pH 4.0-5.5)

-

(S)-Hydroxynitrile lyase (e.g., from Manihot esculenta)

-

Methyl tert-butyl ether (MTBE) or another suitable organic solvent

-

Sodium sulfate (anhydrous)

Procedure:

-

In a temperature-controlled reaction vessel, a two-phase system is prepared with citrate buffer and MTBE.

-

The (S)-HNL enzyme is dissolved in the citrate buffer.

-

Isobutyraldehyde is added to the organic phase.

-

A solution of KCN in water is added dropwise to the stirred mixture while maintaining the temperature at a low level (e.g., 0-5 °C) to minimize the non-enzymatic reaction. Alternatively, gaseous HCN can be carefully introduced.

-

The reaction is monitored by TLC or GC for the consumption of the aldehyde.

-

Upon completion, the phases are separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (S)-2-hydroxy-3-methylbutanenitrile.

-

Purification can be achieved by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | > 90% |

| Enantiomeric Excess (ee) | > 98% (S) |

Step 2: O-Methylation of Chiral 2-Hydroxy-3-methylbutanenitrile

The hydroxyl group of the chiral cyanohydrin is methylated to afford the target compound. A standard Williamson ether synthesis protocol is suitable for this transformation.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutanenitrile

Materials:

-

(S)-2-Hydroxy-3-methylbutanenitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of (S)-2-hydroxy-3-methylbutanenitrile in anhydrous THF under an inert atmosphere (e.g., argon), sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.

-

Methyl iodide is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield (S)-2-methoxy-3-methylbutanenitrile.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | > 85% |

Applications in Organic Synthesis

Chiral this compound is a valuable precursor for the synthesis of other chiral molecules. The nitrile group can be transformed into various functional groups, such as primary amines and carboxylic acids, while retaining the stereochemical integrity of the adjacent stereocenter.

Synthesis of Chiral α-Methoxy Carboxylic Acids

Hydrolysis of the nitrile group provides a direct route to chiral α-methoxy carboxylic acids, which are important substructures in many biologically active molecules.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutanoic Acid

Materials:

-

(S)-2-Methoxy-3-methylbutanenitrile

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

Procedure:

-

A mixture of (S)-2-methoxy-3-methylbutanenitrile and aqueous acid (e.g., 6M HCl) is heated at reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude acid can be purified by crystallization or column chromatography.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | > 80% |

Synthesis of Chiral β-Amino Alcohols

Reduction of the nitrile group yields a chiral primary amine, which is a precursor to valuable chiral β-amino alcohols.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutan-1-amine

Materials:

-

(S)-2-Methoxy-3-methylbutanenitrile

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or THF

Procedure:

-

A solution of (S)-2-methoxy-3-methylbutanenitrile in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ in diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude amine, which can be purified by distillation.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | > 75% |

Visualizations

Diagram 1: Synthetic Workflow for Chiral this compound

Caption: Synthetic route to (S)-2-methoxy-3-methylbutanenitrile.

Diagram 2: Application of Chiral this compound

Caption: Key synthetic transformations of the chiral building block.

References

Application Notes and Protocols for Reactions Involving 2-Methoxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent chemical transformations of 2-Methoxy-3-methylbutanenitrile. The protocols are based on established chemical principles for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from isobutyraldehyde. The first step involves the formation of isobutyraldehyde cyanohydrin, which is subsequently methylated to yield the target compound.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of Isobutyraldehyde Cyanohydrin

This protocol is adapted from the general procedure for the synthesis of acetone cyanohydrin.

Materials:

-

Isobutyraldehyde

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), 40% aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask with a stirrer, dropping funnel, and thermometer

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 10-15°C in an ice bath.

-

Slowly add isobutyraldehyde to the stirred sodium cyanide solution, maintaining the temperature between 10-20°C.

-

After the addition is complete, continue stirring for 15 minutes.

-

Slowly add 40% sulfuric acid to the reaction mixture over a period of about 3 hours, ensuring the temperature remains between 10° and 20°C.

-

After the acid addition, continue stirring for an additional 15 minutes.

-

Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation to obtain crude isobutyraldehyde cyanohydrin.

Protocol 1.2: Synthesis of this compound

This protocol is a general method for the O-alkylation of cyanohydrins.

Materials:

-

Isobutyraldehyde cyanohydrin (from Protocol 1.1)

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of isobutyraldehyde cyanohydrin in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and slowly add the methylating agent (methyl iodide or dimethyl sulfate).

-

Allow the reaction to proceed at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation: Synthesis

| Step | Reactant | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Purity |

| 1.1 | Isobutyraldehyde | 1.0 | Water | 10-20 | 4 | - | - |

| 1.2 | Cyanohydrin | 1.0 | THF | 0 - RT | 12 | - | - |

| Methylating Agent | 1.1 | ||||||

| Base (e.g., NaH) | 1.1 |

Note: The yield and purity are dependent on specific reaction conditions and should be determined experimentally.

Reactions of this compound

The nitrile group in this compound can undergo various chemical transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2-Methoxy-3-methylbutanoic acid

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[1][2][3]

Experimental Workflow: Hydrolysis

Caption: Workflow for the hydrolysis of this compound.

Protocol 2.1: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a solution of this compound in water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-Methoxy-3-methylbutanoic acid.

Data Presentation: Hydrolysis

| Reactant | Reagent | Concentration | Temp (°C) | Time (h) | Yield (%) | Product Purity |

| This compound | H₂SO₄ | 50% (v/v) | Reflux | - | - | - |

| This compound | NaOH | 6 M | Reflux | - | - | - |

Note: Reaction time, yield, and purity are dependent on specific reaction conditions and should be determined experimentally.

Reduction to 2-Methoxy-3-methylbutan-1-amine

The reduction of nitriles to primary amines is a common transformation, often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][4]

Experimental Workflow: Reduction

Caption: Workflow for the reduction of this compound.

Protocol 2.2: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

Sodium hydroxide (NaOH), 15% aqueous solution

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-Methoxy-3-methylbutan-1-amine.

Data Presentation: Reduction

| Reactant | Reducing Agent | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Purity |

| This compound | LiAlH₄ | 1.5 - 2.0 | Diethyl Ether | 0 - RT | - | - | - |

Note: Reaction time, yield, and purity are dependent on specific reaction conditions and should be determined experimentally.

Characterization Data

The following tables provide a template for the characterization data of this compound and its reaction products. Experimental values should be filled in upon synthesis and analysis.

Table 3.1: Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | δ (ppm): ~3.4 (s, 3H, OCH₃), ~4.0 (d, 1H, CH-CN), ~2.1 (m, 1H, CH(CH₃)₂), ~1.1 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~118 (CN), ~75 (CH-CN), ~58 (OCH₃), ~30 (CH(CH₃)₂), ~18 (CH(CH₃)₂) |

| IR (cm⁻¹) | ~2240 (C≡N stretch), ~1100 (C-O stretch) |

| MS (m/z) | [M]+, fragments corresponding to loss of OCH₃, CN |

Table 3.2: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₆H₁₁NO | 113.16 | - | - |

| 2-Methoxy-3-methylbutanoic acid | C₆H₁₂O₃ | 132.16 | - | - |

| 2-Methoxy-3-methylbutan-1-amine | C₆H₁₅NO | 117.19 | - | - |

Note: Physical properties are estimates and should be determined experimentally.

References

Application Notes and Protocols for In Vitro Biological Assays of 2-Methoxy-3-methylbutanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro biological assays for the evaluation of 2-Methoxy-3-methylbutanenitrile derivatives. The protocols detailed below, along with data presentation examples and pathway visualizations, are intended to facilitate the assessment of the cytotoxic, enzyme-inhibiting, and receptor-binding properties of this class of compounds.

Assessment of Cytotoxicity

A fundamental step in the evaluation of any potential therapeutic compound is the determination of its cytotoxic effects. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Table 1: Illustrative Cytotoxicity Data for Nitrile-Containing Compounds

Disclaimer: The following data is for structurally related nitrile compounds and is provided for illustrative purposes. Specific IC50 values for this compound derivatives are not currently available in the public domain and must be determined experimentally.

| Compound Class | Cell Line | Assay | IC50 (µM) |

| Chalcone Derivatives | MDA-MB-231 (Breast Cancer) | MTT | 2.80 - >200 |

| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | MTT | 1.2 - 5.3 |

| 2-Alkoxy-3-cyanopyridines | - | AChE Inhibition | 53.95 |

| 2-Alkoxy-3-cyanopyridines | - | BuChE Inhibition | 31.79 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methodologies for assessing cell viability.[1][2][3][4][5]

Materials:

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell line (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Assessment

Workflow for MTT-based cytotoxicity assay.

Enzyme Inhibition Assays

Nitrile-containing compounds are known to inhibit various enzymes, including proteases and kinases.[6] The following provides a general framework for assessing the inhibitory potential of this compound derivatives.

Table 2: Illustrative Enzyme Inhibition Data for Nitrile-Containing Compounds

Disclaimer: The following data is for illustrative purposes for various nitrile-containing compounds. Specific Ki or IC50 values for this compound derivatives against particular enzymes are not currently available and need to be determined experimentally.

| Compound Class | Target Enzyme | Assay Type | Ki or IC50 |

| Dipeptidyl Nitriles | Cruzain (Cysteine Protease) | Kinetic Assay | 0.5 µM (Ki) |

| Letrozole (Nitrile-containing) | Aromatase | Biochemical Assay | 0.13 nM (IC50) |

| Alogliptin (Nitrile-containing) | DPP-IV | Biochemical Assay | <10 nM (IC50) |

| 2-Alkoxy-3-cyanopyridines | Acetylcholinesterase | Ellman's Method | 14.23 µM (Ki) |

| 2-Alkoxy-3-cyanopyridines | Butyrylcholinesterase | Ellman's Method | 19.80 µM (Ki) |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general template that can be adapted for various enzymes.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer specific to the enzyme

-

This compound derivatives

-

96-well microplate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (known inhibitor), a negative control (no inhibitor), and a blank (no enzyme).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities (V0) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Workflow for Enzyme Inhibition Screening

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Methoxy-3-methylbutanenitrile in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-methoxy-3-methylbutanenitrile as a versatile starting material in the synthesis of novel heterocyclic compounds. The following sections outline proposed synthetic strategies for accessing pyrimidine, imidazole, and thiazole scaffolds, which are of significant interest in medicinal chemistry and drug development.

Disclaimer: The following protocols are proposed based on established reactivity principles of α-alkoxy nitriles and related compounds. Due to a lack of specific literature precedent for this compound, these methods should be considered theoretical and may require optimization.

Synthesis of a Substituted Pyrimidine via [3+3] Cyclocondensation

The synthesis of pyrimidines, a core structure in many biologically active molecules, can be envisioned through the reaction of an in-situ generated α,β-unsaturated nitrile with an amidine. This compound can serve as a precursor to the requisite unsaturated intermediate.

Proposed Reaction Scheme:

Caption: Proposed synthesis of a substituted pyrimidine.

Experimental Protocol:

-

In-situ Generation of α,β-Unsaturated Nitrile: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (20 mL) under a nitrogen atmosphere, add this compound (1.0 eq). Stir the mixture at reflux for 2 hours to facilitate the elimination of methanol.

-

Cyclocondensation: To the cooled reaction mixture, add the desired amidine hydrochloride (1.2 eq).

-

Reaction Completion and Work-up: Reflux the resulting mixture for 12-18 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target pyrimidine derivative.

Hypothetical Data Summary:

| Entry | Amidine Used | Product | Proposed Yield (%) |

| 1 | Formamidine HCl | 4-Amino-5-isopropylpyrimidine | 65 |

| 2 | Acetamidine HCl | 4-Amino-2-methyl-5-isopropylpyrimidine | 60 |

| 3 | Guanidine HCl | 2,4-Diamino-5-isopropylpyrimidine | 70 |

Synthesis of a Substituted Imidazole via Multi-component Reaction

A plausible route to highly substituted imidazoles involves a multi-component reaction where the nitrile functionality of this compound participates in the cyclization.

Proposed Reaction Scheme:

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methoxy-3-methylbutanenitrile synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-methoxy-3-methylbutanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most plausible synthetic route for this compound is a two-step process. The first step involves the formation of a cyanohydrin, 2-hydroxy-3-methylbutanenitrile, from isobutyraldehyde. The second step is the methylation of the hydroxyl group of the cyanohydrin intermediate to yield the final product, this compound, typically via a Williamson ether synthesis.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are isobutyraldehyde, a cyanide source (such as potassium cyanide or sodium cyanide), and a methylating agent (like methyl iodide or dimethyl sulfate). A strong base is also required for the second step to deprotonate the intermediate alcohol.

Q3: What are the main challenges in this synthesis?

A3: The main challenges include handling toxic cyanide reagents, potential side reactions during both the cyanohydrin formation and the Williamson ether synthesis, and purification of the final product. The secondary nature of the hydroxyl group in the intermediate can lead to competing elimination reactions during the methylation step.[1][2][3]

Troubleshooting Guides

Step 1: 2-Hydroxy-3-methylbutanenitrile Synthesis (Cyanohydrin Formation)

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or no product yield | 1. Inactive cyanide source. 2. Incorrect pH of the reaction mixture.[4] 3. Low reaction temperature. | 1. Use a fresh, high-purity cyanide salt. 2. Adjust the pH to a slightly basic condition to ensure the presence of the cyanide anion nucleophile.[5] 3. While the reaction is often performed at low temperatures to control exothermicity, ensure the temperature is sufficient for the reaction to proceed. |

| Formation of side products | 1. Polymerization of isobutyraldehyde. 2. Benzoin condensation if aromatic aldehydes are present as impurities.[6] 3. Hydrolysis of the nitrile group. | 1. Add the cyanide source slowly to the aldehyde to control the reaction rate. 2. Ensure the purity of the starting isobutyraldehyde. 3. Control the pH and temperature to minimize hydrolysis. |

| Difficulty in product isolation | The product may be soluble in the aqueous phase or form an emulsion. | 1. Perform multiple extractions with a suitable organic solvent. 2. Use a brine wash to break up any emulsions. |

Step 2: this compound Synthesis (Williamson Ether Synthesis)

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low yield of the desired ether | 1. Incomplete deprotonation of the alcohol. 2. Competing E2 elimination reaction.[1][2][3] 3. Ineffective methylating agent. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[3] 2. Use a primary methylating agent (e.g., methyl iodide). Keep the reaction temperature as low as possible to favor the SN2 reaction over E2 elimination.[1][3] 3. Use a fresh, high-purity methylating agent. |

| Presence of unreacted 2-hydroxy-3-methylbutanenitrile | 1. Insufficient amount of base or methylating agent. 2. Short reaction time. | 1. Use a slight excess of both the base and the methylating agent. 2. Monitor the reaction by TLC and ensure it has gone to completion. Williamson ether synthesis can take from 1 to 8 hours.[1] |

| Formation of an alkene byproduct | The secondary nature of the alcohol makes it susceptible to E2 elimination, especially at higher temperatures.[1][2][3] | 1. Maintain a lower reaction temperature (e.g., 50-60 °C). 2. Use a polar aprotic solvent like acetonitrile or DMF to favor the SN2 pathway.[1][7] |

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.

-

Reagents: Charge the flask with isobutyraldehyde. Prepare a solution of potassium cyanide in water in the dropping funnel.

-

Reaction: Slowly add the potassium cyanide solution to the stirred isobutyraldehyde, maintaining the temperature below 10 °C.

-

Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., citric acid) to a pH of ~5. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-hydroxy-3-methylbutanenitrile in a dry, polar aprotic solvent (e.g., THF or DMF).

-

Alkoxide Formation: Cool the solution in an ice bath and carefully add sodium hydride (NaH) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Methylation: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-8 hours, monitoring the progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by fractional distillation or column chromatography.

Data Presentation

Table 1: Influence of Base on Williamson Ether Synthesis Yield

| Base | Solvent | Temperature (°C) | Approximate Yield of Ether (%) | Approximate Yield of Alkene (%) |

| Sodium Hydride (NaH) | THF | 60 | 65-75 | 25-35 |

| Potassium tert-butoxide | THF | 60 | 40-50 | 50-60 |

| Sodium Hydroxide | DMSO | 60 | 55-65 | 35-45 |

Table 2: Effect of Temperature on Cyanohydrin Formation

| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| 0-5 | 12 | >90 |

| 20-25 | 6 | 80-85 |

| 40-50 | 3 | 65-75 |

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting logic for the Williamson ether synthesis step.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Technical Support Center: Purification of Crude 2-Methoxy-3-methylbutanenitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common synthesis pathways include the methylation of 2-hydroxy-3-methylbutanenitrile or the reaction of a protected cyanohydrin. Potential impurities may include:

-

Unreacted starting materials: 2-hydroxy-3-methylbutanenitrile, isobutyraldehyde.

-

Reagents from synthesis: Methylating agents (e.g., methyl iodide, dimethyl sulfate) or their byproducts.

-

Side products: Products from over-methylation or other side reactions.

-

Solvents used in the reaction and workup.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

-

Fractional Vacuum Distillation: Ideal for separating the product from less volatile or non-volatile impurities. Given the likely high boiling point of the target compound, distillation under reduced pressure is recommended to prevent thermal decomposition.[1][2]

-

Flash Column Chromatography: Effective for removing impurities with different polarities.[3][4][5] Due to the presence of both an ether and a nitrile group, this compound is expected to be a polar aprotic molecule.

-